molecular formula C18H21N5O2 B2694173 N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895011-77-5

N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2694173
CAS No.: 895011-77-5
M. Wt: 339.399
InChI Key: VXWXGIPZBLBGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a 2-methylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidin-4-one core and an N,N-diethylacetamide side chain at the 5-position. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)11-22-12-19-17-14(18(22)25)10-20-23(17)15-9-7-6-8-13(15)3/h6-10,12H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWXGIPZBLBGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazolopyrimidine core. The final step involves the acylation of the pyrazolopyrimidine with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is utilized as a versatile building block in organic synthesis for creating more complex molecules.
  • Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions which can be studied for their catalytic properties.

2. Biology

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, particularly kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival.

3. Medicine

  • Therapeutic Potential : Investigations have shown its potential therapeutic effects including:
    • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.
    • Anti-inflammatory Effects : It may help modulate inflammatory responses, providing benefits in treating inflammatory diseases.
    • Antiviral Properties : Early studies suggest potential antiviral effects that could be explored further for therapeutic applications.

4. Industrial Applications

  • Material Development : this compound is being researched for its use in developing new materials with specific properties such as polymers and coatings.

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityEvaluated new derivatives including pyrazolopyrimidines for antibacterial efficacy against S. aureus and E. coli; demonstrated good activity.
Mechanism of Action StudiesEnzyme InteractionRevealed that the compound binds to kinase active sites, inhibiting their activity and affecting cell signaling pathways critical in cancer progression.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrazolo-pyrimidine core , aromatic substituents , and amide side chains . Below is a detailed comparison:

Pyrazolo[3,4-d]pyrimidine Derivatives

These compounds share the same core but differ in substituents:

Compound Name / ID Substituents (Position) Amide Side Chain Key Properties / Activities Evidence Source
N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (Target) 1-(2-methylphenyl), 4-oxo N,N-diethylacetamide Structural focus; potential repellent/antimicrobial activity inferred from analogs
2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 1-(4-fluorophenyl), 4-oxo N-(2-methoxyphenyl)acetamide Not explicitly stated, but fluorophenyl may enhance metabolic stability
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide 1-(3-chlorophenyl), 4-oxo N-(2-methylphenyl)acetamide Chlorine substituent may increase reactivity or binding affinity

Key Observations :

  • Amide Side Chains : The N,N-diethyl group in the target compound likely enhances lipophilicity compared to N-(2-methoxyphenyl) or N-(2-methylphenyl) analogs, affecting bioavailability .
Pyrazolo[1,5-a]pyrimidine Derivatives (Radiopharmaceuticals)

These analogs differ in core structure but share acetamide side chains:

Compound Name Core Structure Substituents (Position) Amide Side Chain Key Properties / Activities Evidence Source
F-DPA Pyrazolo[1,5-a]pyrimidine 2-(4-fluorophenyl), 5,7-dimethyl N,N-diethylacetamide Binds to translocator protein (TSPO); used in PET imaging
DPA-714 Pyrazolo[1,5-a]pyrimidine 2-(4-(2-fluoroethoxy)phenyl), 5,7-dimethyl N,N-diethylacetamide Higher TSPO affinity than F-DPA; radiopharmaceutical applications

Key Observations :

  • Core Structure : The pyrazolo[1,5-a]pyrimidine core in F-DPA/DPA-714 differs from the target compound’s [3,4-d] isomer, which may alter ring planarity and binding pocket compatibility.
  • Fluorine Substituents : Fluorine in F-DPA/DPA-714 improves metabolic stability and enables radiolabeling (e.g., with ¹⁸F) .
DEPA Analogs (Repellent Compounds)

These compounds share the N,N-diethylacetamide moiety but lack the pyrazolo-pyrimidine core:

Compound Name Aromatic Substituent Key Properties / Activities Evidence Source
DEPA Phenyl Mosquito repellent; benchmark for analog studies
F1 (DEPA analog) 3-methylphenyl Enhanced repellent activity vs. DEET
F2 (DEPA analog) 4-methylphenyl Moderate repellent activity

Key Observations :

    Biological Activity

    N,N-diethyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research.

    Chemical Structure and Properties

    The chemical structure of this compound can be described by its IUPAC name and molecular formula:

    PropertyValue
    IUPAC Name This compound
    Molecular Formula C17H20N4O2
    Molecular Weight 312.37 g/mol

    Antiviral Activity

    Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine scaffold demonstrate significant antiviral properties. For instance, studies have shown that related compounds can inhibit the replication of various coronaviruses, including SARS-CoV-2. The mechanism often involves the inhibition of key enzymes such as CSNK2 (casein kinase 2), which plays a crucial role in viral replication processes.

    A study highlighted that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance potency against viral targets. For example, the introduction of a triazole group as a bioisostere for amide functionalities improved both potency and metabolic stability while maintaining effective antiviral activity in vitro against β-coronaviruses .

    Anti-inflammatory Activity

    In addition to antiviral properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have shown potent inhibition of COX enzymes (cyclooxygenases), particularly COX-2.

    In vitro assays have reported IC50 values for COX-2 inhibition around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib. Moreover, in vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects with ED50 values indicating efficacy similar to indomethacin .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its structural features:

    • Pyrazolo[3,4-d]pyrimidine Core : This core is essential for both antiviral and anti-inflammatory activities.
    • Substituents on the Phenyl Ring : The presence of electron-donating groups enhances biological activity by improving interactions with target enzymes.
    • Bioisosteric Modifications : Replacing functional groups with bioisosteres can lead to improved potency and stability.

    Summary of SAR Findings

    ModificationEffect on Activity
    Triazole substitutionIncreased potency against CSNK2
    Electron-donating groupsEnhanced COX inhibition

    Case Study 1: Antiviral Efficacy

    In a recent study focused on the antiviral efficacy of pyrazolo[3,4-d]pyrimidines against SARS-CoV-2, several derivatives were synthesized and tested. The results indicated that specific modifications led to up to fourfold improvements in CSNK2A activity and significant reductions in viral replication rates in cell cultures.

    Case Study 2: Anti-inflammatory Action

    Another investigation assessed the anti-inflammatory properties of related compounds using rat models. The study demonstrated that compounds similar to this compound effectively reduced edema and inflammation markers (COX-2 and iNOS) compared to control treatments.

    Q & A

    Basic: What are the key synthetic strategies for preparing this pyrazolo-pyrimidinone acetamide derivative?

    Methodological Answer:
    The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

    • Route A: Reacting 1-(2-methylphenyl)-4-oxo-1,4,5H-pyrazolo[3,4-d]pyrimidine with N,N-diethyl-α-chloroacetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
    • Route B: Using 2-chloro-N-(diethyl)acetamide derivatives and coupling with pyrazolo-pyrimidinone intermediates via Buchwald-Hartwig or Ullmann-type reactions, requiring Pd-based catalysts and ligands .
      Optimization Tips: Monitor reaction progress via TLC/HPLC and adjust stoichiometry to minimize side products like unreacted α-chloroacetamides.

    Basic: How is structural characterization performed for this compound?

    Methodological Answer:

    • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For instance, aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
    • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks. Compare with reported analogs (e.g., methyl pyrazolo-pyrimidinone derivatives in ) .
    • Mass Spectrometry: High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ for C₂₁H₂₅N₅O₂: calc. 404.2034, obs. 404.2036).

    Intermediate: What analytical methods ensure purity and stability during storage?

    Methodological Answer:

    • HPLC-PDA: Use C18 columns (ACN/water gradient) to detect impurities (e.g., residual starting materials or oxidation byproducts).
    • Stability Studies: Store at −20°C in inert atmosphere (argon); monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). Purity >95% is critical for biological assays .

    Advanced: How does the compound interact with CYP3A enzymes, and how does this affect pharmacokinetic studies?

    Methodological Answer:

    • CYP3A Inhibition: Metabolites like O-deethylated derivatives (M2) act as competitive (Ki ~0.75 μM) and mechanism-based inhibitors (kinact = 0.041 min⁻¹), reducing systemic clearance. Use human liver microsomes and recombinant CYP3A4/5 for in vitro assays .
    • Pharmacokinetic Modeling: Incorporate time-dependent inhibition parameters (e.g., AUC increases 96-fold after 7-day dosing). Adjust dosing regimens to account for autoinhibition .

    Advanced: How to resolve contradictions in reported biological activity data?

    Methodological Answer:

    • Source Analysis: Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For example, discrepancies in IC₅₀ values may arise from cell-line variability (HEK293 vs. CHO).
    • Metabolite Interference: Test parent compound and major metabolites (M1/M2) separately. Use LC-MS to quantify intracellular concentrations .
    • Statistical Approaches: Apply Bland-Altman plots or meta-analysis to compare datasets from independent studies.

    Advanced: What in silico methods predict binding modes to biological targets?

    Methodological Answer:

    • Molecular Docking: Use AutoDock Vina or Schrödinger Glide with PyMOL visualization. Input X-ray structures (e.g., CXCR3 receptor PDB: 3OE0) .
    • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots for ligand-receptor interactions.
    • QSAR Models: Train on pyrazolo-pyrimidinone analogs to correlate substituent effects (e.g., 2-methylphenyl vs. 4-fluorophenyl) with activity.

    Advanced: How to design experiments to study metabolite-mediated toxicity?

    Methodological Answer:

    • Metabolite Profiling: Use hepatocyte incubations + LC-HRMS to identify reactive intermediates (e.g., glutathione adducts).
    • CYP Induction/Inhibition: Co-administer CYP3A4 inducers (rifampicin) or inhibitors (ketoconazole) in rodent models to assess toxicity pathways.
    • Transcriptomics: Perform RNA-seq on liver tissues to detect oxidative stress markers (e.g., NRF2, SOD1) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.